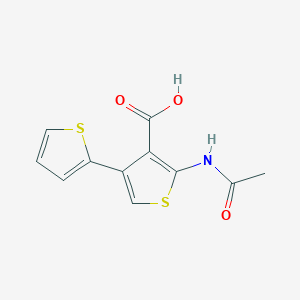

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with acetamido and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes:

Nitration: Thiophene is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Acetylation: The amino group is acetylated to form the acetamido derivative.

Carboxylation: The thiophene ring is carboxylated at the desired position.

Industrial Production Methods

Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation steps, while carboxylation can be facilitated by carbon dioxide under high pressure .

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

Inhibition of c-Jun N-terminal Kinases (JNKs)

One of the primary applications of 2-acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is as a selective inhibitor of c-Jun N-terminal kinases (JNKs). JNKs play a critical role in various cellular processes, including apoptosis and inflammation. The inhibition of these kinases can have therapeutic implications in treating diseases such as cancer and neurodegenerative disorders .

Analgesic Activity

Recent studies have indicated that derivatives of this compound exhibit significant analgesic properties. For instance, a study evaluated the analgesic activity of new derivatives synthesized from related thiophene compounds, demonstrating that these derivatives provided pain relief greater than that of standard analgesics like metamizole. The mechanisms by which these compounds exert their effects are still under investigation, but they show promise in pain management .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic and optical properties through structural changes allows for the design of materials with tailored functionalities .

Conductive Polymers

Compounds like this compound can be incorporated into conductive polymers. These materials are essential for applications in sensors, batteries, and flexible electronics due to their conductivity and mechanical flexibility .

Case Study 1: Analgesic Efficacy

A study published in Chimica Techno Acta detailed the synthesis and evaluation of new derivatives based on thiophene carboxylic acids, highlighting their analgesic effects through rigorous testing on animal models. The results indicated significant pain relief compared to control substances, suggesting potential for further development into therapeutic agents .

Case Study 2: Electronic Properties

Research conducted on the application of thiophene-based compounds in organic electronics demonstrated that incorporating this compound into polymer matrices enhanced charge mobility and device performance in OLEDs. This finding opens avenues for developing more efficient organic electronic devices .

作用機序

The compound exerts its effects primarily through interactions with biological macromolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The thiophene ring’s electronic properties facilitate these interactions by stabilizing the transition states and intermediates .

類似化合物との比較

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the acetamido group, resulting in different reactivity and biological activity.

2-Acetamidothiophene: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.

4-(Thiophen-2-yl)thiophene-3-carboxylic acid: Similar structure but without the acetamido group, leading to different chemical properties.

Uniqueness

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct electronic and steric properties. These features enhance its utility in various chemical reactions and biological applications .

生物活性

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid (CAS Number: 380640-18-6) is a thiophene derivative with potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This compound has garnered interest due to its structural features that may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of this compound includes a thiophene ring, an acetamido group, and a carboxylic acid functional group. This combination is believed to play a significant role in its biological activity.

Anti-inflammatory Activity

Research indicates that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. The compound under discussion has been noted to have an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme, suggesting moderate potency in reducing inflammation .

Table 1: Inhibitory Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | 5-LOX | 29.2 |

| Compound A | COX | 6.0 |

| Compound B | LOX | 6.6 |

Analgesic Activity

The analgesic effects of thiophene derivatives have also been explored. In animal models, compounds similar to this compound demonstrated significant pain relief comparable to standard analgesics like metamizole. In one study, derivatives showed analgesic activity exceeding that of the control drug with ED50 values indicating effective pain management .

The anti-inflammatory mechanism of action for thiophene derivatives often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds may modulate signaling pathways associated with inflammation, including the NF-ĸB pathway, which is crucial for the expression of various inflammatory mediators .

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, a related thiophene derivative exhibited an anti-inflammatory effect superior to indomethacin, demonstrating a reduction in paw swelling by approximately 58% at a dose of 50 mg/kg .

- Cell Culture Studies : In vitro assays using THP-1 monocytes indicated that treatment with thiophene derivatives significantly reduced the expression levels of pro-inflammatory cytokines following LPS stimulation, reinforcing their potential therapeutic role in inflammatory diseases .

特性

IUPAC Name |

2-acetamido-4-thiophen-2-ylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-6(13)12-10-9(11(14)15)7(5-17-10)8-3-2-4-16-8/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGWTBSLLYTTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。